3-(3-methoxybenzyl)pteridin-4(3H)-one
CAS No.:
Cat. No.: VC8878553
Molecular Formula: C14H12N4O2
Molecular Weight: 268.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N4O2 |
|---|---|
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | 3-[(3-methoxyphenyl)methyl]pteridin-4-one |
| Standard InChI | InChI=1S/C14H12N4O2/c1-20-11-4-2-3-10(7-11)8-18-9-17-13-12(14(18)19)15-5-6-16-13/h2-7,9H,8H2,1H3 |
| Standard InChI Key | VICQYVZNLSFVER-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN2C=NC3=NC=CN=C3C2=O |
| Canonical SMILES | COC1=CC=CC(=C1)CN2C=NC3=NC=CN=C3C2=O |
Introduction
Chemical Identity and Structural Features
3-(3-Methoxybenzyl)pteridin-4(3H)-one (IUPAC name: 3-[(3-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one) features a bicyclic pteridine scaffold fused with a pyrazine ring and a ketone group at position 4. The N3 substitution with a 3-methoxybenzyl group introduces steric and electronic modifications that influence its physicochemical properties, such as solubility and binding affinity. The methoxy group at the para position of the benzyl moiety enhances lipophilicity, potentially improving membrane permeability in biological systems .
Key structural attributes include:
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Molecular formula:
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Molecular weight: 267.28 g/mol
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Hydrogen bond acceptors: 5 (3 pyrimidine nitrogens, 1 ketone oxygen, 1 methoxy oxygen)
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Rotatable bonds: 3 (benzyl-pteridine linkage and methoxy group)
Synthesis and Reaction Pathways
The synthesis of 3-(3-methoxybenzyl)pteridin-4(3H)-one can be inferred from established protocols for analogous pteridin-4(3H)-one derivatives. Two primary methodologies are relevant:
Intermolecular Aza-Wittig Reaction–Heterocyclization
This approach, reported by Zhang et al. , involves the reaction of iminophosphoranes with carbonyl compounds to form heterocyclic cores. For 3-substituted pteridinones, the general pathway includes:
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Formation of iminophosphorane: Reaction of 3-methoxybenzylamine with triphenylphosphine and carbon tetrachloride yields the corresponding iminophosphorane intermediate.
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Aza-Wittig reaction: The intermediate reacts with 2-aminopyrimidine-4,6-dione under inert conditions, forming the pteridine ring via cyclization.
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Oxidation: The resulting dihydropteridinone is oxidized to the ketone form using mild oxidizing agents like manganese dioxide.
Reaction conditions (temperature, solvent, stoichiometry) critically influence yields. For example, Zhang et al. achieved 62–78% yields for 3-allyl-2-anilinopteridin-4(3H)-one derivatives using dichloromethane at 0–5°C .
Nucleophilic Substitution on Preformed Pteridine Cores
An alternative route involves modifying preconstructed pteridin-4(3H)-one scaffolds. Desai et al. demonstrated this strategy in synthesizing N-aryl pteridin-4-amines:
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Chlorination: Pteridin-4-ol derivatives are treated with phosphoryl chloride () to generate reactive 4-chloro intermediates.
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Alkylation: The chloro group is displaced by 3-methoxybenzylamine in dimethylformamide (DMF), yielding the target compound.
This method offers modularity but requires stringent control of reaction times and temperatures to avoid side products like over-alkylation .
Structural Characterization and Analytical Data
While crystallographic data for 3-(3-methoxybenzyl)pteridin-4(3H)-one are unavailable, related compounds provide benchmarks:
Spectroscopic Profiles
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IR spectroscopy: Expected peaks include at 1680–1700 cm, at 1585–1600 cm, and at 2830–2850 cm .
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NMR: Key signals involve:
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Mass spectrometry: Molecular ion peak at 267.1 () with fragments at 178.1 (pteridinone core) and 121.1 (3-methoxybenzyl) .
X-ray Crystallography (Hypothetical)
For the structurally similar 3-allyl-2-anilinopteridin-4(3H)-one, Zhang et al. reported a planar pteridine ring with a dihedral angle of 85.2° between the pteridine and benzene rings . The methoxybenzyl group in 3-(3-methoxybenzyl)pteridin-4(3H)-one would likely adopt a similar orthogonal orientation to minimize steric hindrance.
Challenges and Future Directions
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Synthetic Optimization: Current yields for analogous compounds rarely exceed 70%. Microwave-assisted synthesis or flow chemistry could improve efficiency .
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Bioactivity Profiling: Prioritize assays against drug-resistant TB strains and cancer cell lines.
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Structure-Activity Relationships (SAR): Systematic modification of the methoxy position (e.g., 2- or 4-methoxy) may elucidate optimal substituents for target engagement.
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